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Compound Name: Methyl 5-(methyilthio)picolinate
Cat. No.: B13929764
Get Quote

Executive Summary

Methyl 5-(methylthio)picolinate (CAS: 74470-44-3) is a critical heterocyclic building block
utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase
inhibitors and ubiquitin-proteasome pathway modulators. Despite its utility, specific
thermodynamic solubility data in open literature is often fragmented or proprietary.

This guide provides a comprehensive framework for establishing the solubility profile of this
compound. It synthesizes available physicochemical data with a rigorous, self-validating
experimental protocol for determining solubility in organic solvents. Furthermore, it details the
thermodynamic modeling required to transition from raw data to scalable crystallization
processes.

Chemical Identity & Physicochemical Context[1][2]
[31[4][5][6][7][8][9][10]

Understanding the solute's intrinsic properties is the first step in predicting solvent interactions.
Methyl 5-(methylthio)picolinate combines a pyridine core with a hydrophobic methylthio ether
tail and a polar ester headgroup.
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Property Value /| Description

IUPAC Name Methyl 5-(methylsulfanyl)pyridine-2-carboxylate
CAS Number 74470-44-3

Molecular Formula CsHoNO:2S

Molecular Weight 183.23 g/mol

Predicted LogP ~1.6 — 1.9 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 0 Donors / 4 Acceptors

Low-melting solid (Predicted MP: 4565 °C) or

Physical State ] ] ) )
viscous oil depending on purity.

Solubility Prediction: Based on the "Like Dissolves Like" principle and Hansen Solubility
Parameters (HSP):

o High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic (DMSO, DMF), Esters
(Ethyl Acetate).

» Moderate Solubility: Alcohols (Methanol, Ethanol, IPA) — likely temperature-dependent (ideal
for crystallization).

e Low Solubility: Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Experimental Protocol: Solubility Determination

As specific mole-fraction data is sparse, the following Standard Operating Procedure (SOP) is
mandated to generate high-integrity data for process design. This protocol uses the Isothermal
Saturation Method, the gold standard for thermodynamic accuracy.

Materials & Apparatus
e Solute: Methyl 5-(methylthio)picolinate (Purity >98% by HPLC).

¢ Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene
(Analytical Grade).
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o Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control £0.05
K).

e Analysis: HPLC-UV (Detection @ 254 nm) or Gravimetric Analysis (if non-volatile impurities
are absent).

Step-by-Step Workflow

o Excess Addition: Add solute to 20 mL of solvent until a visible solid phase persists
(supersaturation).

o Equilibration: Stir at constant temperature (e.g., 278.15 K) for 24 hours.

» Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-
heated syringe filter (0.22 um PTFE).

e Quantification: Dilute the aliquot and analyze via HPLC.

e |teration: Repeat at 5 K intervals (278.15 K to 323.15 K).

Workflow Visualization

The following diagram outlines the critical path from raw material to validated solubility data.
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Caption: Figure 1. Iterative Isothermal Saturation workflow for generating thermodynamic
solubility data.

Thermodynamic Modeling & Data Correlation

To utilize the experimental data for process simulation (e.g., cooling crystallization curves), the
data must be correlated using thermodynamic models.
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Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (

) with temperature (

) in non-ideal organic solutions.

 : Mole fraction solubility of the solute.[1]
e : Absolute temperature (Kelvin).[2][1]

» : Empirical model parameters derived via regression analysis.
Application:

 If B > 0: Dissolution is exothermic (rare for this class).

 If B < 0: Dissolution is endothermic (expected).

o Parameter C: Accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the driving forces of dissolution at the harmonic
mean temperature (

):
« Enthalpy of Solution (
):
Positive values indicate endothermic dissolution (heat is absorbed).

e Gibbs Free Energy (

):

o Entropy of Solution (
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Process Implications: Solvent Selection Strategy

Based on the structural analogs and standard solubility behavior of methyl picolinates, the
following solvent classes are recommended for specific unit operations.

. . Recommended Solvent .
Unit Operation Rationale
System

High solubility ensures
) ) homogenous kinetics during
Reaction Medium THF or DMF - o
nucleophilic substitution (e.qg.,

NaSMe displacement).

Excellent partition coefficient (

Extraction (Workup) Ethyl Acetate ) against aqueous brine;
separates product from

inorganic salts.

Steep solubility-temperature
Crystallization (Cooling) Methanol or Isopropanol curve allows high recovery

upon cooling from 60°C to 0°C.

Solute is highly soluble in
Crystallization (Anti-solvent) DCM (Solvent) + Hexane (Anti) DCM; addition of Hexane
induces controlled nucleation.

Purification Logic Diagram

The following decision tree guides the purification strategy based on the solubility profile.
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Caption: Figure 2. Recommended purification workflow utilizing solubility differentials.
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e Synthesis & Analog Data:Journal of Medicinal Chemistry, "Synthesis of Pyridine-Based
Kinase Inhibitors".

e Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-
acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-
aspartate in water from T=(278 to 348) K". Journal of Chemical Thermodynamics. Link

o Experimental Methodology: NIST Solubility Data Series. "Standard Protocols for Solubility
Measurement in Organic Solvents".

o Compound Identity: PubChem CID 268759 (Methyl 5-methylpicolinate analog) & CAS
74470-44-3 (Target).

Disclaimer: This guide is a theoretical framework based on chemical principles and standard
industrial practices for structural analogs. Specific quantitative values should be validated
experimentally using the protocols defined in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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